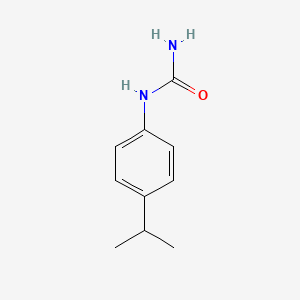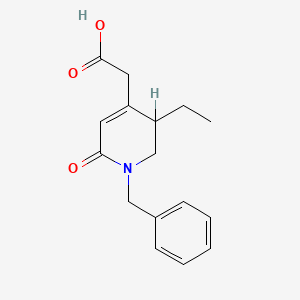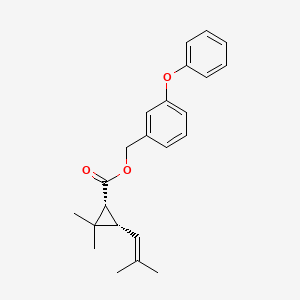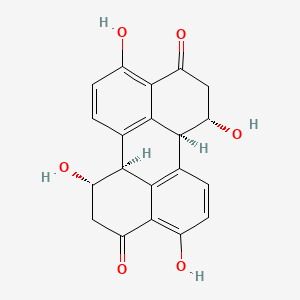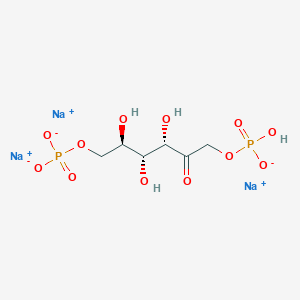
Fosfructose trisodium anhydrous
Descripción general
Descripción
Synthesis Analysis
The synthesis of FOS and related compounds often involves enzymatic processes. For instance, the concentration of sucrose used as a substrate can significantly affect the composition of FOS synthesized enzymatically. Adjusting sucrose concentration allows for the engineering of FOS with different compositions, which is crucial for producing specific compounds like fosfructose trisodium anhydrous (Romano et al., 2016). Additionally, D-fructose-6-phosphate aldolase (FSA) has been utilized in a chemo-enzymatic synthesis process to prepare certain fructose derivatives, showcasing the versatility of enzymatic methods in synthesizing complex fructose-based compounds (Castillo et al., 2006).
Molecular Structure Analysis
The molecular structure of FOS and fosfructose derivatives is characterized by fructofuranosidic linkages. These structures are essential for the biological activity and functional properties of these compounds. Advanced techniques such as FTIR spectroscopy and HPLC are employed to determine the composition and structure of these oligosaccharides, providing insights into the molecular arrangement and potential functionalities of fosfructose trisodium anhydrous (Romano et al., 2016).
Aplicaciones Científicas De Investigación
Enzymatic Synthesis and Characterization
- FOS Composition by Sucrose Concentration : The composition of enzymatically synthesized FOS can be engineered by adjusting sucrose concentration, enabling the production of FOS with different compositions. A method to determine FOS composition directly from FTIR spectra has significant academic and industrial implications, suggesting a more efficient synthesis process (Romano et al., 2016) Romano et al. (2016).
- Interaction with Carbon Surfaces : The interaction between d-fructose dehydrogenase and methoxy-substituent-functionalized carbon surfaces increases the proportion of productively oriented enzyme molecules, enhancing the catalytic current density of d-fructose oxidation. This study opens new avenues for the development of biofuel cells and biosensors (Xia et al., 2016) Xia et al. (2016).
Potential Medical Applications
- Anticariogenic, Anti-inflammatory, and Anticancer Effects : 1,5-Anhydro-D-fructose and its derivatives exhibit a range of potential medical applications, including anticariogenic properties by inhibiting Streptococcus mutans, anti-inflammatory, and anticancer effects. These findings highlight the pharmaceutical potential of FOS and its metabolites (Fiskesund et al., 2010) Fiskesund et al. (2010).
Health Benefits and Food Applications
- Prebiotic Properties and Health Benefits : FOS are recognized for their prebiotic properties, enhancing the growth of beneficial bacteria in the colon. They are used in food applications and dietary supplements for their low-calorie sweetness and health benefits, including improved mineral absorption and reduced serum cholesterol/triglycerides. This comprehensive review discusses the technological aspects, production processes, and physiological properties of FOS (Ibrahim, 2021) Ibrahim (2021).
Production and Purification Processes
- Enzyme Membrane Bioreactor for FOS Production : A semi-continuous production process in an enzyme membrane bioreactor system followed by fermentation with Bacillus coagulans has been developed, achieving higher FOS concentration and purity compared to batch processes. This method represents a significant advancement in the efficient production and purification of FOS (Fan et al., 2020) Fan et al. (2020).
Propiedades
IUPAC Name |
trisodium;[(2R,3R,4S)-2,3,4-trihydroxy-6-[hydroxy(oxido)phosphoryl]oxy-5-oxohexyl] phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O12P2.3Na/c7-3(1-17-19(11,12)13)5(9)6(10)4(8)2-18-20(14,15)16;;;/h3,5-7,9-10H,1-2H2,(H2,11,12,13)(H2,14,15,16);;;/q;3*+1/p-3/t3-,5-,6-;;;/m1.../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEHGLSKJDFICTB-PWVOXRODSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(=O)COP(=O)(O)[O-])O)O)O)OP(=O)([O-])[O-].[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@@H](C(=O)COP(=O)(O)[O-])O)O)O)OP(=O)([O-])[O-].[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Na3O12P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
488-69-7 (Parent) | |
| Record name | Fosfructose trisodium anhydrous | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038099820 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
406.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fosfructose trisodium anhydrous | |
CAS RN |
38099-82-0 | |
| Record name | Fosfructose trisodium anhydrous | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038099820 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-Fructose, 1,6-bis(dihydrogen phosphate), sodium salt (1:3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | D-Fructose, 1,6-bis(dihydrogen phosphate), trisodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.872 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




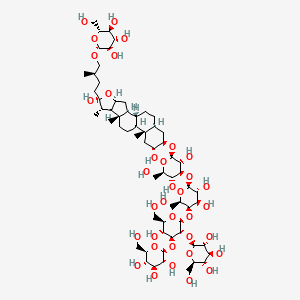
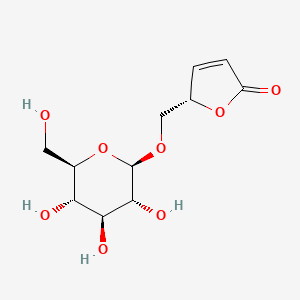
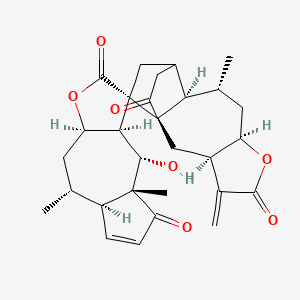
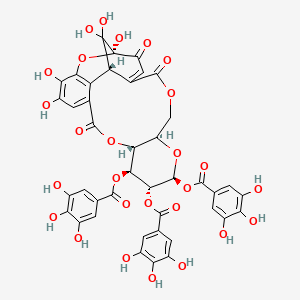
![1-Isobutyl-2-methyl-3-[2-(4-nitrophenyl)-2-oxo-ethyl]benzo[f]benzimidazol-3-ium-4,9-dione](/img/structure/B1213233.png)


